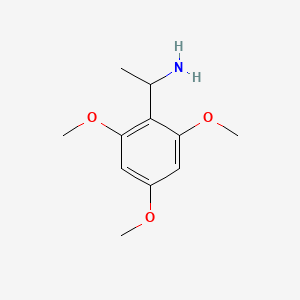
2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H8BrNO2. This compound features a cyclopropane ring attached to a carboxylic acid group and a bromopyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Bromination: The bromopyridine moiety can be synthesized through bromination of pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the bromopyridine with the cyclopropane carboxylic acid using Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Applications De Recherche Scientifique
2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, modulating their activity. The bromopyridine moiety can interact with various molecular targets through halogen bonding, hydrogen bonding, and π-π interactions, influencing biological pathways .
Comparaison Avec Des Composés Similaires
- 1-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
- 1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid
- 2-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid
Comparison: 2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to the position of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules. The cyclopropane ring adds strain and rigidity to the molecule, affecting its chemical behavior compared to similar compounds with different substituents or ring structures .
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
2-(6-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-8-3-1-2-7(11-8)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13) |
Clé InChI |
PZASSSWECYMTFD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


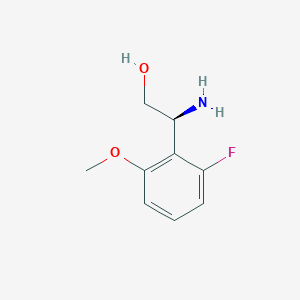
![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15323474.png)
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)

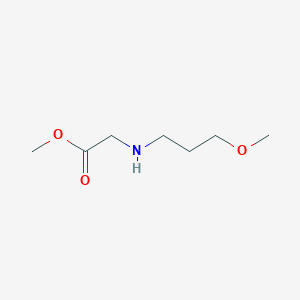
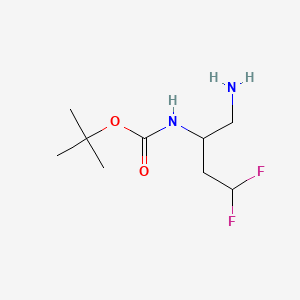
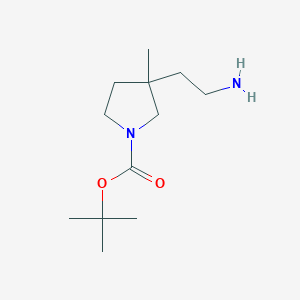
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)


![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
